
CJ-15161
描述
CJ-15161 是一种以κ-阿片受体激动剂活性而闻名的化合物。辉瑞公司正在将其开发为止痛药。 该化合物已显示出提供止痛作用的潜力,而没有与其他阿片受体激动剂相关的成瘾性 .
准备方法
CJ-15161 的合成涉及钯催化的交叉偶联反应。 该过程包括官能化二胺的分子间 N-芳基化,该二胺可以从前体α-氨基酸获得,或者更方便地从相应的 1,2-氨基醇通过 1,2,3-恶噻唑烷-2,2-二氧化物获得 . 反应条件通常涉及使用钯催化剂和惰性气氛,以确保有效地获得所需产物 .
化学反应分析
CJ-15161 会发生多种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧气或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧气。
取代: 该反应涉及用另一个原子或原子团取代化合物中的一个原子或原子团。
科学研究应用
Pharmaceutical Development
Synthesis and Mechanism of Action
The synthesis of CJ-15161 has been achieved through a palladium-catalyzed cross-coupling reaction involving an appropriately functionalized diamine precursor. This method highlights the compound's structural complexity and its potential as a pharmacological agent . The compound acts primarily as a selective kappa-opioid receptor agonist, which positions it as a candidate for treating conditions like pain and addiction without the typical side effects associated with mu-opioid receptor agonists.
Therapeutic Potential
Research indicates that kappa-opioid receptor agonists like this compound can provide analgesic effects while minimizing the risk of addiction and respiratory depression—common concerns with traditional opioid medications. Studies have shown that this compound may help in managing chronic pain and could be beneficial in treating substance use disorders by modulating the reward pathways in the brain .
Neuropharmacological Research
Impact on Mood Disorders
This compound's role in neuropharmacology extends to its potential effects on mood disorders. Kappa-opioid receptors are implicated in the modulation of stress and emotional responses. Research suggests that agonists may alleviate symptoms of depression and anxiety by affecting neurotransmitter systems, particularly those involving dopamine and serotonin .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Pain Management : In animal studies, this compound has shown significant analgesic properties comparable to traditional opioids but with a reduced risk of addiction.
- Mood Regulation : Preclinical trials indicated that administration of this compound resulted in improved mood and reduced anxiety-like behavior in rodent models, suggesting its potential application in treating affective disorders.
Applications in Materials Science
Beyond its pharmaceutical applications, this compound has also been explored for its utility in materials science. The compound's unique chemical structure allows for modifications that can lead to novel materials with specific properties.
Application Area | Description | Key Findings |
---|---|---|
Pharmaceutical Synthesis | Used as a template for developing new kappa-opioid receptor agonists | Demonstrated effectiveness in pain management |
Neuropharmacology | Investigated for mood regulation effects | Showed potential to alleviate depression symptoms |
Material Development | Explored for creating novel materials | Enabled synthesis of compounds with luminescent properties |
作用机制
CJ-15161 通过与体内 κ-阿片受体结合发挥作用。这些受体是阿片受体家族的一部分,参与疼痛、情绪和压力的调节。 通过激活这些受体,this compound 可以提供止痛作用,而没有与其他阿片受体激动剂相关的成瘾性 .
相似化合物的比较
CJ-15161 的独特之处在于它能够提供止痛作用,而没有其他阿片受体激动剂的成瘾性。类似的化合物包括:
U-50488: 另一种以其止痛特性而闻名的κ-阿片受体激动剂。
萨尔维诺林A: 一种在鼠尾草属植物中发现的天然κ-阿片受体激动剂。
纳尔非那: 一种用于治疗瘙痒症(瘙痒)的κ-阿片受体激动剂。
生物活性
CJ-15161, a compound known for its potential as a κ-opioid receptor agonist, has garnered attention in pharmacological research due to its promising biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
This compound is synthesized primarily using palladium-catalyzed amination techniques, which enhance its efficacy as a non-addictive analgesic. The compound exhibits selective binding to the κ-opioid receptor, which is crucial for its therapeutic effects.
This compound operates through the following mechanisms:
- Receptor Agonism : It selectively activates the κ-opioid receptor, leading to analgesic effects similar to those of traditional opioids but with reduced risk of addiction.
- Signal Transduction : Upon binding to the receptor, this compound initiates intracellular signaling pathways that modulate pain perception and inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapid absorption post-administration.
- Bioavailability : High bioavailability has been reported, enhancing its therapeutic potential.
- Half-life : Studies suggest a moderate half-life, allowing for effective dosing schedules.
Biological Activity Data
The biological activity of this compound has been assessed through various studies, highlighting its effects on cellular processes and potential therapeutic applications.
Table 1: Biological Activity Summary of this compound
Activity | Effect | Reference |
---|---|---|
κ-opioid receptor agonism | Analgesia without addiction risk | |
Pain modulation | Significant reduction in pain scores | |
Anti-inflammatory effects | Decreased cytokine release |
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound in clinical settings:
- Pain Management Study : A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, with minimal side effects reported.
- Addiction Potential Assessment : Research comparing this compound with traditional opioids demonstrated a lower incidence of abuse-related behaviors in animal models, suggesting its potential as a safer alternative for pain management.
- Inflammation Model : In vitro studies showed that this compound effectively reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential use in treating inflammatory conditions.
属性
CAS 编号 |
204970-97-8 |
---|---|
分子式 |
C23H31N3O2 |
分子量 |
381.5 g/mol |
IUPAC 名称 |
4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide |
InChI |
InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1 |
InChI 键 |
FHFHNAQEPILWDK-FCHUYYIVSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3 |
手性 SMILES |
CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3 |
规范 SMILES |
CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CJ15161; CJ15161 ; Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl . |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。